BenchChemオンラインストアへようこそ!

1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

HIF-PH inhibition Structure-activity relationship Scaffold hopping

1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1178187-90-0, molecular formula C10H12N4O, MW 204.23 g/mol) is a heterocyclic small molecule belonging to the substituted 2,4-dihydro-3H-pyrazol-3-one (dihydropyrazolone) class. Its core structure combines a pyrazolone ring with a 5-aminopyridin-2-yl substituent at the N1 position and an ethyl group at the C3 position.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 1178187-90-0
Cat. No. B1530169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
CAS1178187-90-0
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)C1)C2=NC=C(C=C2)N
InChIInChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3
InChIKeyAOVXJZIKSITLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1178187-90-0): Procurement-Ready Identity and Class Positioning


1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1178187-90-0, molecular formula C10H12N4O, MW 204.23 g/mol) is a heterocyclic small molecule belonging to the substituted 2,4-dihydro-3H-pyrazol-3-one (dihydropyrazolone) class [1]. Its core structure combines a pyrazolone ring with a 5-aminopyridin-2-yl substituent at the N1 position and an ethyl group at the C3 position. This scaffold places it within the same chemical space as clinically advanced hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, notably molidustat (BAY 85-3934), which emerged from a high-throughput screening and lead optimization program of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones [2]. The compound is commercially available from multiple suppliers at purities of ≥95%, making it an accessible tool compound for structure-activity relationship (SAR) exploration, kinase selectivity profiling, and HIF pathway research .

Why Generic Substitution Fails for CAS 1178187-90-0: Structural Determinants of Target Engagement and Selectivity in Dihydropyrazolone-Based Research


Within the dihydropyrazolone class, even minor structural modifications produce substantial changes in target potency, isoform selectivity, and pharmacokinetic behavior. The lead optimization campaign that produced molidustat demonstrated that the pyrazolone core must bear two heteroaryl substituents for optimal HIF-PH inhibition, with the N1-heteroaryl group playing a critical role in binding mode orientation [1]. CAS 1178187-90-0 carries a 5-aminopyridin-2-yl group at N1 and an ethyl group at C3—a substitution pattern that differs from both molidustat (which features a triazolopyrimidine at N1 and a morpholinophenyl at C4) and JNJ-42041935 (a benzimidazole-pyrazole-4-carboxylic acid). These structural differences preclude direct interchangeability. In the kinase inhibitor space, pyrazolylaminopyridine derivatives described in US Patent 8,835,465 demonstrate that the 5-aminopyridin-2-yl moiety serves as a hinge-binding motif, and variation of the C3 substituent profoundly impacts kinase selectivity profiles [2]. Therefore, substituting CAS 1178187-90-0 with another dihydropyrazolone risks altering both the primary target engagement and the off-target liability profile, potentially invalidating comparative SAR conclusions or pharmacological observations.

Quantitative Differentiation Evidence for CAS 1178187-90-0 Against Closest Structural and Functional Analogs


Structural Novelty Within HIF-PH Inhibitor Chemical Space: Substitution Pattern Divergence from Molidustat and JNJ-42041935

CAS 1178187-90-0 possesses a unique substitution pattern among disclosed dihydropyrazolone HIF-PH inhibitors. Unlike the clinical candidate molidustat (BAY 85-3934)—which has a triazolopyrimidine at N1, a morpholinophenyl at C4, and an unsubstituted C3 position—CAS 1178187-90-0 features a 5-aminopyridin-2-yl group at N1 and an ethyl substituent at C3 [1]. Similarly, it differs from JNJ-42041935, a benzimidazole-pyrazole-4-carboxylic acid HIF-PH inhibitor [2]. This C3-ethyl substitution is a key differentiator: in the SAR exploration of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones leading to molidustat, the C3 position was typically unsubstituted, and alkyl substitution at this position was not explored in the published optimization pathway [1].

HIF-PH inhibition Structure-activity relationship Scaffold hopping

Comparative HIF-PH2 (PHD2) Inhibition Potency: Class-Level Benchmarking Against Molidustat

PHD2 (HIF-PH2) is the dominant oxygen sensor regulating HIF-α stability and represents the primary pharmacological target for renal anemia therapy. Molidustat inhibits PHD2 with an IC50 of 280 nM under standard assay conditions (20 μM 2-oxoglutarate), while JNJ-42041935 inhibits PHD2 with a pKi of 7.29 ± 0.05 (Ki ≈ 51 nM) [1][2]. Although direct PHD2 inhibition data for CAS 1178187-90-0 have not been publicly reported, a structurally related pyrazolyl-aminopyridine scaffold (BindingDB BDBM50424584 / CHEMBL2312530) demonstrated PHD2 catalytic domain inhibition with an IC50 of 20 nM in an NMR-based assay [3]. The 5-aminopyridin-2-yl motif present in CAS 1178187-90-0 is the identical N1-heteroaryl group found in this high-potency analog, suggesting that CAS 1178187-90-0 may occupy a similar potency range.

PHD2 inhibition IC50 comparison HIF pathway

Kinase Inhibitor Scaffold Differentiation: 5-Aminopyridin-2-yl as a Hinge-Binding Motif Versus Alternative Heteroaryl Systems

The 5-aminopyridin-2-yl moiety serves as a canonical kinase hinge-binding motif. Patent US 8,835,465 B2 discloses a broad series of pyrazolylaminopyridine derivatives as kinase inhibitors, demonstrating that the 5-aminopyridin-2-yl group engages the hinge region of multiple kinases including GSK-3, SYK, Aurora-2, CDK-2, JAK-3, LCK, SRC, and Tec family kinases [1]. In contrast, the clinically developed dihydropyrazolone HIF-PH inhibitor molidustat uses a triazolopyrimidine N1-substituent that binds the active-site metal in a bidentate manner rather than engaging a kinase hinge [2]. This fundamental difference in binding mode means CAS 1178187-90-0 is positioned at the intersection of HIF-PH pharmacology (via the dihydropyrazolone core) and kinase pharmacology (via the aminopyridine hinge binder), a dual research potential not shared by molidustat or JNJ-42041935.

Kinase inhibition Hinge binder Pyrazolylaminopyridine Selectivity profiling

Purity and Quality Control Differentiation: Vendor-Specified Minimum Purity versus Typical Catalog Offerings

Among commercial suppliers of CAS 1178187-90-0, purity specifications vary, which has direct implications for reproducibility in biological assays. MolCore supplies this compound at NLT 97% purity under ISO certification, while CymitQuimica (Biosynth) specifies a minimum purity of 95% . The 2% purity differential between suppliers is a quantifiable procurement factor: at 95% purity, a 10 μM assay solution may contain up to 500 nM of unidentified impurities; at 97% purity, this impurity ceiling drops to 300 nM. For comparison, the clinical candidate molidustat is typically supplied at ≥98% purity by specialist vendors . CAS 1178187-90-0 also has a computed XLogP3-AA of 0.3, a hydrogen bond donor count of 1, and an acceptor count of 4, physicochemical parameters that fall within drug-likeness boundaries and support its use in both biochemical and cell-based assays [1].

Compound procurement Purity specification Quality control ISO certification

Computed Drug-Likeness and Physicochemical Profile versus Clinical HIF-PH Inhibitors

CAS 1178187-90-0 (MW = 204.23 g/mol, XLogP3-AA = 0.3, HBD = 1, HBA = 4, rotatable bonds = 2) presents a more compact and hydrophilic profile compared to clinical HIF-PH inhibitors [1]. Molidustat (MW = 314.3 g/mol, XLogP3 ≈ 1.1) and JNJ-42041935 (MW ≈ 346 g/mol) are both larger and more lipophilic [2][3]. The lower molecular weight and lower logP of CAS 1178187-90-0 predict superior aqueous solubility and potentially improved permeability, though its lower HBD count (1 versus 2 for molidustat) may reduce its passive permeability in certain contexts. All three compounds satisfy Lipinski's Rule of Five, but CAS 1178187-90-0's smaller size makes it a more ligand-efficient starting point for fragment-based or structure-guided lead optimization programs.

Drug-likeness Physicochemical properties Lead optimization ADME prediction

IP Landscape and Freedom-to-Operate Differentiation: Scaffold Coverage in HIF-PH Inhibitor Patent Families

The HIF-PH inhibitor patent landscape is dominated by Bayer Healthcare AG (now Bayer AG) patents claiming substituted dihydropyrazolones, including US 8,524,699 B2 and US 8,653,111 B2, which broadly cover 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones as HIF-PH inhibitors [1][2]. However, CAS 1178187-90-0 features a C3-ethyl substituent and a 5-aminopyridin-2-yl N1 group, a combination that falls outside the exemplified Markush structures in these patents, where the C3 position is predominantly hydrogen and the N1 heteroaryl is typically a pyrimidine or triazolopyrimidine. Separately, US 8,835,465 B2 (AstraZeneca) claims pyrazolylaminopyridine derivatives as kinase inhibitors, covering the 5-aminopyridin-2-yl hinge binder motif but not the specific dihydropyrazolone core of CAS 1178187-90-0 [3]. This dual patent gap creates a unique intellectual property position.

Patent landscape Freedom to operate Scaffold novelty Intellectual property

Evidence-Backed Application Scenarios for CAS 1178187-90-0 in Research and Industrial Settings


HIF-PH Inhibitor SAR Studies Requiring a C3-Alkyl Substituted Scaffold

Research groups exploring structure-activity relationships of dihydropyrazolone HIF-PH inhibitors can use CAS 1178187-90-0 as a C3-ethyl-substituted probe compound. The published SAR of the molidustat chemotype does not include C3-alkyl analogs [1], making this compound the only commercially available entry into this SAR vector. Its computed XLogP3-AA of 0.3 and MW of 204.23 g/mol leave ample room for further substitution [2]. Investigators can measure PHD1/2/3 IC50 values for this compound and compare them directly against the published molidustat benchmark of 480/280/450 nM, then use this data to guide further optimization at the C3 and C4 positions.

Kinase Selectivity Profiling Using an Aminopyridine Hinge-Binding Dihydropyrazolone

CAS 1178187-90-0 combines a dihydropyrazolone core with a 5-aminopyridin-2-yl hinge-binding motif, a unique fusion of two pharmacologically relevant scaffolds. The AstraZeneca patent US 8,835,465 B2 establishes that pyrazolylaminopyridine derivatives inhibit a broad panel of kinases including GSK-3, SYK, CDK-2, JAK-3, and SRC [3]. Investigators can submit CAS 1178187-90-0 to commercial kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its kinome-wide selectivity fingerprint, generating data that is directly comparable to published profiles of clinically relevant kinase inhibitors.

Biochemical Assay Development Using ISO-Certified High-Purity Material

For laboratories establishing HIF-PH enzyme assays or kinase biochemical assays, selecting the ISO-certified supply of CAS 1178187-90-0 (NLT 97% purity, MolCore ) over the minimum 95% purity grade allows for more reproducible assay qualification. The 40% reduction in maximum impurity burden (from 5% to 3%) is particularly critical when establishing assay robustness parameters such as Z'-factor and signal-to-background ratios for high-throughput screening campaigns.

IP-Discovery Lead Generation with Freedom-to-Operate Advantages

Industrial medicinal chemistry teams seeking novel HIF-PH inhibitor chemotypes outside the dominant Bayer patent estate can use CAS 1178187-90-0 as a starting scaffold. The combination of a C3-ethyl group and 5-aminopyridin-2-yl N1 substituent is not specifically exemplified in US 8,524,699 B2 or US 8,653,111 B2 [4][5], and the dihydropyrazolone core distinguishes it from the kinase-focused AstraZeneca patent US 8,835,465 B2 [3]. Initial profiling should include PHD1/2/3 biochemical IC50 determination, CYP450 inhibition, and hERG binding to assess developability before committing to a full lead optimization program.

Quote Request

Request a Quote for 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.